1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone is a chemical that likely features a bicyclic structure with a sulfur atom incorporated into one of the rings, resembling the core structure of 2-azabicyclo[2.2.1]heptanes. The presence of a 2-bromophenyl group suggests potential for electrophilic aromatic substitution reactions, which could be useful in further chemical modifications.
Synthesis Analysis
The synthesis of related 2-azabicyclo[2.2.1]heptanes has been demonstrated through the use of neighboring group participation, which facilitates nucleophilic substitution reactions. For instance, the synthesis of novel epibatidine analogues involves the conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring, even without protection of the secondary bicyclic nitrogen . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit stereochemical complexity due to the bicyclic framework. The synthesis of syn- and anti-stereoisomers of related compounds has been achieved, indicating that the stereochemistry of such molecules is an important consideration in their synthesis and potential biological activity .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the bromophenyl moiety, which could undergo further nucleophilic substitution reactions due to the presence of the bromine atom. The bicyclic azabicyclo[2.2.1]heptane core could also undergo various ring transformations or functional group modifications, as demonstrated in the synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not provided, related compounds such as 2-azabicyclo[2.1.1]hexanes exhibit properties that are influenced by their rigid bicyclic structures. These properties include boiling points, melting points, solubility, and stability, which are all critical for the compound's potential application in drug discovery . The presence of a sulfur atom in the thia-azabicycloheptane ring would also affect the electron distribution and potentially the compound's reactivity and interaction with biological targets.
Scientific Research Applications
Advanced Building Blocks for Drug Discovery
The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes provides advanced building blocks for drug discovery, demonstrating the utility of such compounds in synthesizing conformationally restricted analogues of proline, like 2,3-ethanoproline. These processes highlight the role of complex bicyclic structures in creating novel molecules with potential therapeutic applications (Druzhenko et al., 2018).
Antibacterial Spectrum Extension
Compounds structurally related to 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone, such as CP-45,899, have been identified as beta-lactamase inhibitors that extend the antibacterial spectrum of beta-lactams. This action is crucial for overcoming resistance in bacteria that produce beta-lactamases, underscoring the compound's importance in medicinal chemistry and pharmaceutical research (English et al., 1978).
Photocycloaddition in Synthesis
Flavin-mediated visible-light [2+2] photocycloaddition reactions involving nitrogen- and sulfur-containing dienes demonstrate the synthetic versatility of bicyclic compounds similar to the one . These reactions facilitate the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, showcasing their potential in generating biologically active or chiral spiro ammonium salts (Jirásek et al., 2017).
Novel Schiff Base Derivatives
The synthesis of new Schiff base derivatives from 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid highlights the compound's role in creating molecules with potential antibacterial and fungicidal activities. These derivatives illustrate the compound's contribution to the development of new antimicrobial agents (Al-Masoudi et al., 2015).
Constrained Analogs in Medicinal Chemistry
The preparation of novel bridged bicyclic thiomorpholines as building blocks in medicinal chemistry underscores the significance of bicyclic compounds in designing molecules with interesting biological profiles. These novel building blocks can lead to the development of therapeutic agents with enhanced efficacy and specificity (Walker & Rogier, 2013).
properties
IUPAC Name |
2-(2-bromophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNOS/c14-12-4-2-1-3-9(12)5-13(16)15-7-11-6-10(15)8-17-11/h1-4,10-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZDGECTNOTKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.